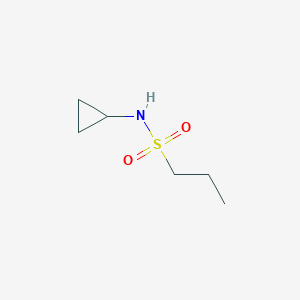

N-cyclopropylpropane-1-sulfonamide

Descripción general

Descripción

N-cyclopropylpropane-1-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has a unique structure that combines the properties of sulfonic acid and cyclopropyl amide, making it an interesting subject for scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropylpropane-1-sulfonamide typically involves the reaction of propane-1-sulfonyl chloride with cyclopropylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Propane-1-sulfonyl chloride+Cyclopropylamine→Propane-1-Sulfonic Acid Cyclopropyl Amide

The reaction is usually conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopropylpropane-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonic acid derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The sulfonic acid group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonic acid group may yield sulfonic acid derivatives, while reduction of the amide group may produce amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Cyclopropylpropane-1-sulfonamide is being investigated for its potential therapeutic effects, particularly in the following areas:

- Antibacterial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties by inhibiting bacterial growth through interference with metabolic pathways.

- Anticancer Activity : Research has shown that derivatives of sulfonamides can inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as anticancer agents.

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A | HCC827 | 6.26 ± 0.33 |

| Compound B | NCI-H358 | 6.48 ± 0.11 |

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent for synthesizing complex molecules. Its ability to participate in various chemical reactions makes it a versatile building block for creating pharmaceuticals and agrochemicals .

Industrial Applications

This compound is also utilized in industrial settings:

- Polymer Production : The compound can be used to create polymers with specific properties, enhancing material performance in various applications.

- Surfactants : Its sulfonamide group contributes to surface-active properties, making it suitable for formulating surfactants used in cleaning products and emulsifiers.

Cardiovascular Activity Study

A study examined the effects of various sulfonamide derivatives on perfusion pressure and coronary resistance in isolated rat hearts. The results indicated that certain compounds significantly decreased perfusion pressure, suggesting a potential mechanism for cardiovascular modulation.

| Group | Compound | Dose |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 nM |

| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 nM |

Antitumor Activity Research

Another study focused on the antitumor properties of sulfonamide derivatives, highlighting their ability to induce apoptosis in cancer cells through multiple pathways.

Mecanismo De Acción

The mechanism of action of N-cyclopropylpropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonic acid group can interact with enzymes and proteins, inhibiting their activity. The cyclopropyl amide group can also interact with biological molecules, affecting their function. These interactions can lead to various biological effects, including antibacterial and anticancer activities.

Comparación Con Compuestos Similares

Similar Compounds

Cyclopropane Sulfonamide: Similar structure but lacks the propane-1-sulfonic acid group.

Propane-1-Sulfonic Acid Amide: Similar structure but lacks the cyclopropyl group.

Cyclopropyl Amine: Contains the cyclopropyl group but lacks the sulfonic acid group.

Uniqueness

N-cyclopropylpropane-1-sulfonamide is unique due to its combination of sulfonic acid and cyclopropyl amide groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Propiedades

Fórmula molecular |

C6H13NO2S |

|---|---|

Peso molecular |

163.24 g/mol |

Nombre IUPAC |

N-cyclopropylpropane-1-sulfonamide |

InChI |

InChI=1S/C6H13NO2S/c1-2-5-10(8,9)7-6-3-4-6/h6-7H,2-5H2,1H3 |

Clave InChI |

RNQVATLFVKGXOG-UHFFFAOYSA-N |

SMILES canónico |

CCCS(=O)(=O)NC1CC1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.